![molecular formula C9H11BrN2 B2447243 3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1781128-31-1](/img/structure/B2447243.png)
3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through cycloaddition reactions. For example, substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been synthesized by the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes .科学的研究の応用
Synthesis Processes
3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and its derivatives are synthesized using various chemical processes. For instance, they are obtained through intramolecular nitrilimine cycloaddition to alkynes, which has been extended to versatile 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters et al., 2014). Additionally, these derivatives are successfully employed in palladium-catalyzed direct arylation using air-stable catalysts, showing tolerance to a wide variety of functional groups on the aryl bromide (Sidhom et al., 2018).
Applications in Heterocyclic Compounds
The chemical structure and reactivity of 3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole make it a precursor in the synthesis of various heterocyclic compounds, which are known for their significant biological activities. These activities include antimicrobial properties as shown in the synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives (Raval et al., 2012). Additionally, the compound is used in the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which have demonstrated potential antiproliferative effects and could be promising agents for the treatment of leukemia and breast cancer (Ananda et al., 2017).
Reactivity and Structural Studies
The structural reactivity and versatility of 3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives are further illustrated in their ability to form complex molecular structures. Studies demonstrate the synthesis of new 3H-Pyrazoles and Cyclopropenyl Alcohols directly from Propargyl Alcohols (Hamdi et al., 2005), and the formation of 1,3,5-trisubstituted pyrazoles under the influence of a Bronsted acid, providing access to structurally diverse pyrazole derivatives (Xue et al., 2016).
特性
IUPAC Name |
3-bromo-2-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-7-2-1-3-8(7)11-12(9)6-4-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBBEHODCMRULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)
![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)
![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)
![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)
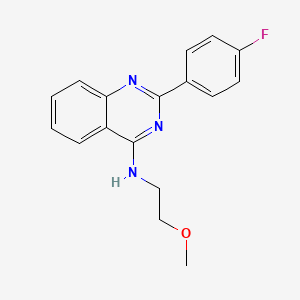
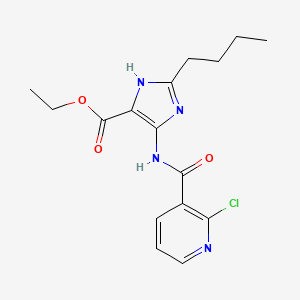
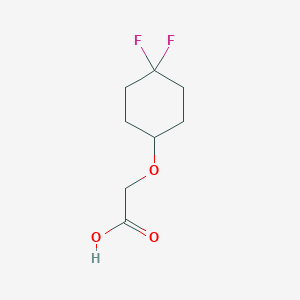
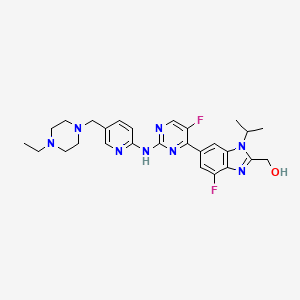
![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)
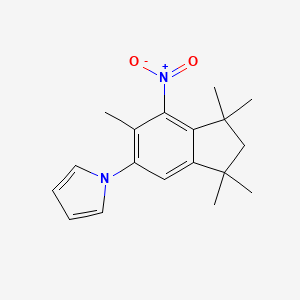


![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)